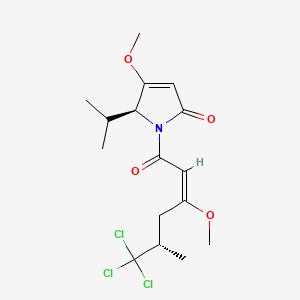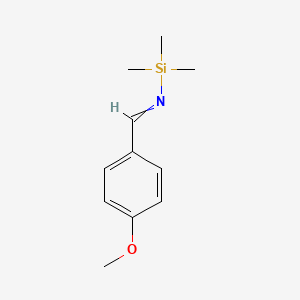
1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a trimethylsilyl group attached to a methanimine backbone
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine typically involves the reaction of 4-methoxybenzaldehyde with trimethylsilylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve efficiency and reduce costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the imine group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as halides and organometallic compounds are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces amines.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug design and development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, where its chemical properties contribute to improved performance and durability.
Mécanisme D'action
The mechanism by which 1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds, such as:
4-Methoxyphenylethynyl trimethylsilane: This compound also contains a methoxyphenyl group and a trimethylsilyl group but differs in its ethynyl linkage.
(S)-1-(4-Methoxyphenyl)ethylamine: This compound features a methoxyphenyl group attached to an ethylamine backbone, highlighting differences in the functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
64187-51-5 |
|---|---|
Formule moléculaire |
C11H17NOSi |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C11H17NOSi/c1-13-11-7-5-10(6-8-11)9-12-14(2,3)4/h5-9H,1-4H3 |
Clé InChI |
JASKQCNAINFQAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



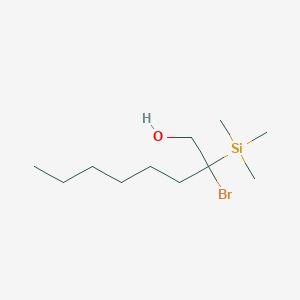
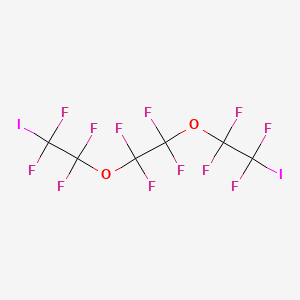
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
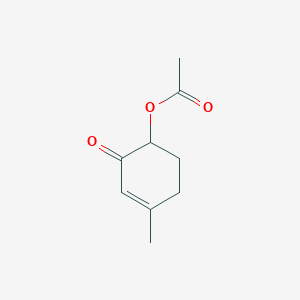

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
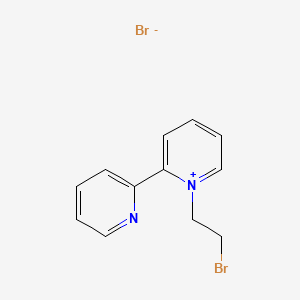
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)

